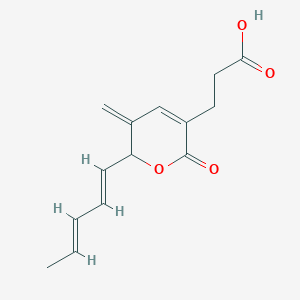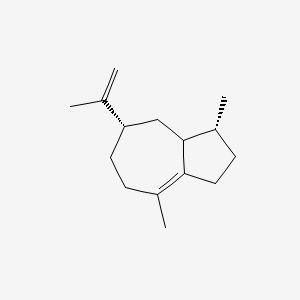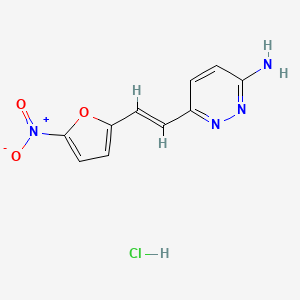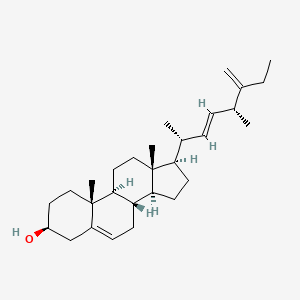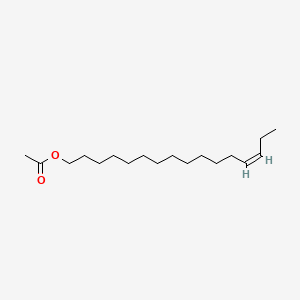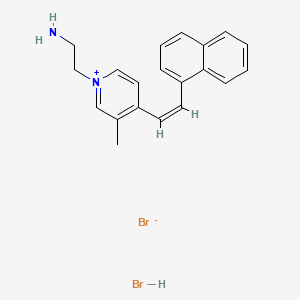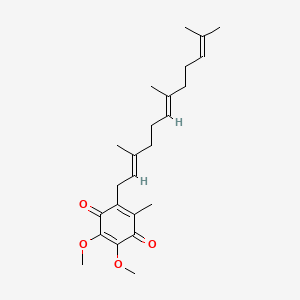![molecular formula C24H28N4O2S B1234875 2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide](/img/structure/B1234875.png)
2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide is a quinoxaline derivative.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
A study by Gul et al. (2017) explored the antimicrobial and hemolytic activity of related compounds, highlighting their efficacy against various microbes and demonstrating potential in biological applications due to their low toxicity. This suggests a possible application of the compound in antimicrobial contexts (Gul et al., 2017).
Structural and Property Analysis
Karmakar et al. (2007) examined the structural aspects of related amide-containing isoquinoline derivatives. This type of research is crucial in understanding the chemical and physical properties of such compounds, which can be valuable in various scientific and industrial applications (Karmakar et al., 2007).
Broad-Spectrum Antifungal Agents
Bardiot et al. (2015) identified derivatives of the compound as effective against various fungal species, including Candida and Aspergillus species. The research indicates the potential use of these compounds in developing new antifungal treatments (Bardiot et al., 2015).
Synthesis Techniques and Chemical Reactions
Research by Chang-chu (2014) explored the synthesis of related compounds, providing insights into efficient production methods and chemical behaviors. This information is valuable for the large-scale synthesis and industrial application of such compounds (Chang-chu, 2014).
Anticancer Properties
El Rayes et al. (2022) conducted a study showing that certain quinoxaline derivatives exhibit inhibitory action against cancer cells, suggesting the potential use of similar compounds in cancer research and treatment (El Rayes et al., 2022).
Electrophilic Sites and Nucleophilic Reactions
Iijima and Kyo (1989) examined the electrophilic sites of a related compound, providing insights into its chemical reactivity, which is fundamental for its application in various chemical syntheses (Iijima & Kyo, 1989).
Therapeutic Applications in Viral Infections
Ghosh et al. (2008) synthesized a novel derivative and evaluated its therapeutic efficacy in treating Japanese encephalitis, indicating the potential medical applications of similar compounds in treating viral infections (Ghosh et al., 2008).
Propriétés
Nom du produit |
2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide |
|---|---|
Formule moléculaire |
C24H28N4O2S |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C24H28N4O2S/c1-17-14-28(15-18(2)30-17)23-24(27-21-11-7-6-10-20(21)26-23)31-16-22(29)25-13-12-19-8-4-3-5-9-19/h3-11,17-18H,12-16H2,1-2H3,(H,25,29) |
Clé InChI |
LFLQULBWNBFXMO-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1234793.png)
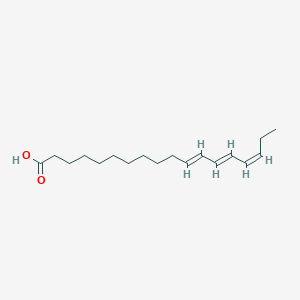
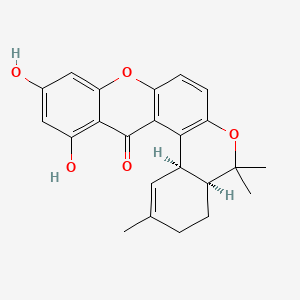
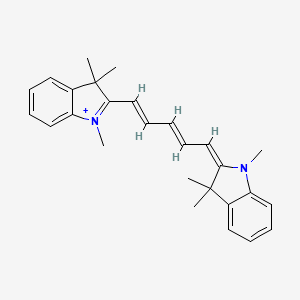
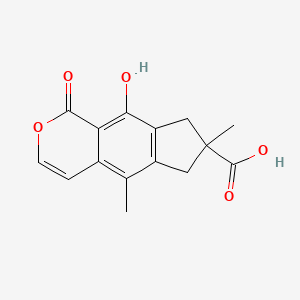
![2-Butenoic acid, 2-[(acetyloxy)methyl]-derivati](/img/structure/B1234802.png)
